

Application Notes and Protocols for Recombinant AP138L-arg26 Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antibacterial agent 138	
Cat. No.:	B12408976	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP138L-arg26 is a novel, plectasin-derived antimicrobial peptide (AMP) engineered for enhanced activity and yield.[1][2][3] As a promising candidate for combating drug-resistant bacteria, particularly Gram-positive strains like Staphylococcus aureus, robust methods for its recombinant production are essential for further research and development.[1][2] These application notes provide a detailed protocol for the expression of AP138L-arg26 in the eukaryotic expression system Pichia pastoris X-33 and its subsequent purification.[1][2]

The peptide exhibits potent bactericidal activity by disrupting the cell membrane of target bacteria, leading to intracellular potassium leakage and metabolic disturbances.[1][2][3] AP138L-arg26 demonstrates high stability under various conditions, making it a viable candidate for therapeutic development.[1][2]

Quantitative Data Summary

The antimicrobial activity and stability of recombinant AP138L-arg26 have been quantitatively assessed against various bacterial strains and under different environmental conditions.



Table 1: Antimicrobial Activity of AP138L-arg26[1][2]

Target Organism	Strain	MIC (μg/mL)	MBC (μg/mL)
Staphylococcus aureus	ATCC 29213	4	16
Staphylococcus aureus	MRSA ATCC 43300	8	16
Staphylococcus aureus	Clinical Isolate 1	2	8
Staphylococcus aureus	Clinical Isolate 2	16	32
Streptococcus agalactiae	ATCC 12386	4	16
Staphylococcus epidermidis	ATCC 12228	4	8

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Stability of AP138L-arg26 Antimicrobial Activity[1]



Condition	Treatment	Remaining Activity (%)
Temperature	4°C for 12h	100
25°C for 12h	100	
37°C for 12h	100	
60°C for 1h	>90	
80°C for 1h	>80	
100°C for 30 min	>70	
рН	pH 3 for 1h	100
pH 5 for 1h	100	
pH 7 for 1h	100	
pH 9 for 1h	100	
pH 11 for 1h	>90	
lons (10 mM)	NaCl	100
KCI	100	
MgCl ₂	100	
CaCl ₂	>90	
FeCl₃	>80	

Experimental Protocols

I. Gene Synthesis and Expression Vector Construction

This protocol describes the preparation of the expression vector pPICZ α A containing the AP138L-arg26 gene for transformation into Pichia pastoris.

- Gene Synthesis:
 - Synthesize the DNA sequence encoding the AP138L-arg26 peptide. Codon optimization for Pichia pastoris is recommended to enhance expression levels.



- Incorporate XhoI and XbaI restriction sites at the 5' and 3' ends of the gene, respectively, for subsequent cloning into the pPICZαA vector.
- \circ Include a sequence encoding the α -factor signal peptide at the N-terminus to facilitate secretion of the recombinant peptide.

Vector Ligation:

- Digest the pPICZαA vector and the synthesized AP138L-arg26 gene fragment with XhoI and XbaI restriction enzymes.
- Ligate the digested gene fragment into the linearized pPICZαA vector using T4 DNA ligase.
- Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid amplification.
- Select positive colonies on Low Salt LB agar plates containing Zeocin™.
- Isolate and purify the recombinant pPICZαA-AP138L-arg26 plasmid and verify the correct insertion by restriction digestion and Sanger sequencing.

II. Transformation of Pichia pastoris X-33

This section details the linearization of the expression vector and its transformation into competent P. pastoris X-33 cells.

Vector Linearization:

- Linearize the purified pPICZαA-AP138L-arg26 plasmid using the restriction enzyme PmeI.
 [2] This directs the integration of the expression cassette into the AOX1 locus of the P. pastoris genome.
- Purify the linearized DNA using a PCR purification kit.

• Electroporation:

Prepare competent P. pastoris X-33 cells.



- Transform the linearized pPICZαA-AP138L-arg26 into the competent cells via electroporation.[2]
- Immediately after electroporation, add ice-cold 1 M sorbitol to the cuvette.
- Spread the transformed cells onto YPDS plates containing Zeocin[™] and incubate at 30°C until colonies appear.

III. Recombinant Protein Expression in a 5-L Fermenter

This protocol outlines the large-scale expression of AP138L-arg26 using a 5-L fermenter.

- Inoculum Preparation:
 - Inoculate a single positive transformant colony into 25 mL of BMGY medium in a 250 mL baffled flask.
 - Incubate at 30°C with shaking at 250 rpm until the culture reaches an OD600 of 2-6.
 - Use this culture to inoculate 250 mL of BMGY in a 2 L baffled flask and incubate under the same conditions for 18-24 hours until the OD₆₀₀ reaches a similar density.

Fermentation:

- Aseptically transfer the inoculum to a 5-L fermenter containing basal salt medium.
- Maintain the pH at 5.0 with the addition of ammonium hydroxide and the temperature at 30°C.
- During the initial glycerol batch phase, allow the cells to grow until the glycerol is depleted.
- Begin the glycerol fed-batch phase by feeding a 50% (w/v) glycerol solution containing 12
 mL/L PTM1 trace salts.
- After approximately 24 hours of glycerol feeding, start the methanol induction phase.
- Feed a solution of 100% methanol containing 12 mL/L PTM1 trace salts to induce the expression of AP138L-arg26.



Continue the induction for 5 days.[1]

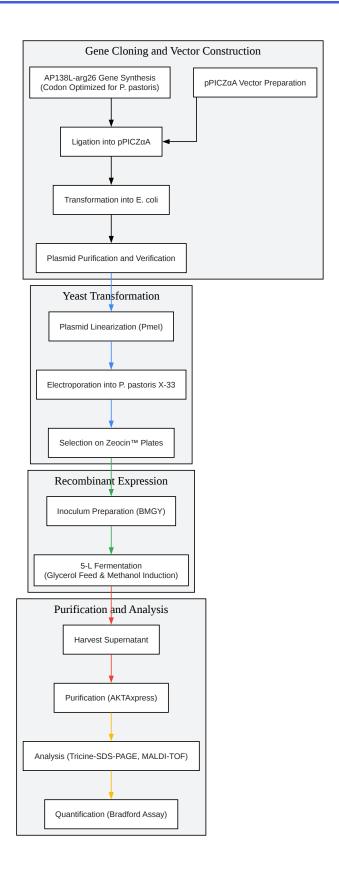
IV. Purification of Recombinant AP138L-arg26

This protocol describes the purification of the secreted AP138L-arg26 from the fermentation supernatant.

- · Supernatant Collection:
 - After 5 days of induction, harvest the culture by centrifugation to pellet the cells.
 - Collect the supernatant, which contains the secreted AP138L-arg26 peptide.
- Chromatography:
 - Clarify the supernatant by filtration through a 0.22 µm filter.
 - Perform the purification using an AKTAxpress system.[2] While the specific column chemistry is not detailed in the source, a common strategy for secreted, tagged peptides involves affinity chromatography followed by size exclusion or ion exchange chromatography. For a peptide with a likely positive net charge, cation exchange chromatography would be a suitable polishing step.
- Analysis and Quantification:
 - Analyze the purified fractions using Tricine-SDS-PAGE to confirm the presence and purity of AP138L-arg26.[2]
 - Confirm the identity of the purified peptide by MALDI-TOF/TOF mass spectrometry.
 - Determine the final protein concentration using a Bradford assay.[2] A total protein concentration of 3.1 mg/mL was achieved in the Pichia pastoris X-33 supernatant after 5 days of induction in a 5-L fermenter.[1][2][3]

Visualizations

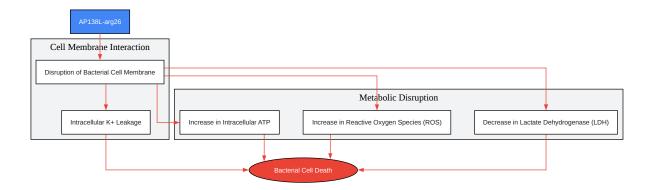




Click to download full resolution via product page



Caption: Experimental workflow for the recombinant expression and purification of AP138L-arg26.



Click to download full resolution via product page

Caption: Proposed bactericidal mechanism of AP138L-arg26 against S. aureus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Expression and characterization of the new antimicrobial peptide AP138L-arg26 anti Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and characterization of the new antimicrobial peptide AP138L-arg26 anti Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]







• To cite this document: BenchChem. [Application Notes and Protocols for Recombinant AP138L-arg26 Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408976#ap138l-arg26-recombinant-expression-and-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com